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Abstract

Disodium 5'-inosinate (IMP), a purine ribonucleotide, is a pivotal flavor enhancer in the food
industry, renowned for its ability to impart the umami taste, often described as savory or meaty.
Its discovery and subsequent commercialization represent a significant milestone in food
science and technology. This technical guide provides a comprehensive overview of the history
of IMP, from its initial isolation to its current industrial production methods. It delves into the
scientific underpinnings of its flavor-enhancing properties, particularly its synergistic
relationship with monosodium glutamate (MSG). Detailed experimental protocols for its
extraction, production, and sensory evaluation are provided, along with quantitative data and
visualizations of key pathways and workflows. This document serves as an in-depth resource
for researchers, scientists, and drug development professionals interested in the science and
history of umami flavor enhancement.

A Historical Journey: The Discovery of Umami and
Inosinate

The story of disodium 5'-inosinate is intrinsically linked to the discovery of umami, the fifth basic
taste.

e 1908: The Dawn of Umami: The journey began with Japanese chemist Professor Kikunae
Ikeda of the Tokyo Imperial University.[1][2] While studying the flavor of kombu (kelp) broth,
he identified L-glutamate as the source of a distinct savory taste, which he named "umami.”
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[1][3] This led to the commercialization of monosodium glutamate (MSG) as a flavor
enhancer.[4]

e 1913: The Discovery of a New Umami Substance: Dr. Shintaro Kodama, a disciple of
Professor Ikeda, sought to identify the umami component in another traditional Japanese
ingredient, dried bonito flakes (katsuobushi).[1][5] His research, published in the Journal of
the Tokyo Chemical Society, culminated in the isolation of the disodium salt of inosinic acid
(disodium 5'-inosinate) as the substance responsible for the savory taste of the fish flakes.[6]

[7]

e 1957: The Trifecta of Umami: The umami family expanded further when Dr. Akira Kuninaka
of Yamasa Shoyu Research Laboratories discovered that 5'-guanylate, found in dried
shiitake mushrooms, also possessed a strong umami taste.[5] Kuninaka's work also
illuminated the remarkable synergistic effect between glutamate and these 5'-
ribonucleotides, where the combination results in a significantly amplified umami taste.[5]

Historical Timeline of Umami Discovery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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